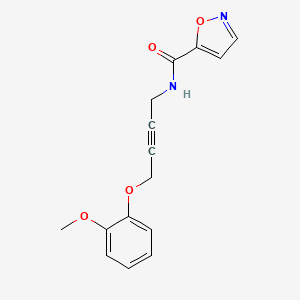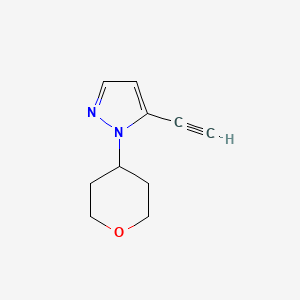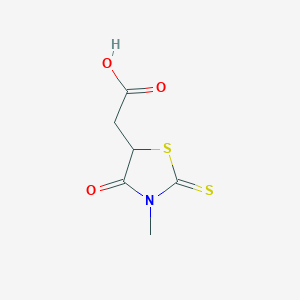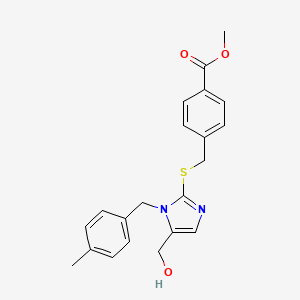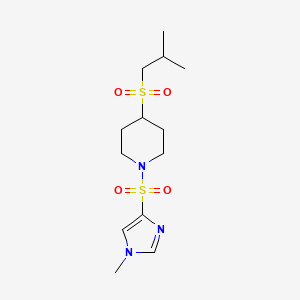
4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine is a complex organic molecule that finds relevance in various scientific and industrial fields due to its unique structural and chemical properties. Its synthesis, reactivity, and application have been subjects of significant research interest.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound often employs high-efficiency catalytic processes to ensure yield and purity. Conditions such as controlled temperature, pressure, and pH levels are crucial to optimizing the reactions.
化学反応の分析
Types of Reactions
4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine undergoes various chemical reactions including oxidation, reduction, and substitution reactions.
Oxidation: : It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), yielding sulfone derivatives.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can convert sulfonyl groups to sulfinyl or thiol groups.
Major Products
The primary products from these reactions depend on the reaction conditions and reagents used. For example, oxidation may lead to more highly oxidized sulfone structures, while reduction can produce sulfide derivatives.
科学的研究の応用
4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine has broad applications in multiple disciplines:
Chemistry: : It serves as a versatile intermediate in organic synthesis.
Biology: : This compound can be used in studying sulfonyl group interactions with biological macromolecules.
Medicine: : It is investigated for potential pharmacological effects, particularly in relation to enzyme inhibition.
Industry: : Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action for 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine typically involves the interaction with specific molecular targets through its sulfonyl groups. These interactions can modulate the activity of enzymes or receptors, thereby influencing various biological pathways.
類似化合物との比較
Similar compounds include other sulfonylated piperidines and imidazoles. For example:
4-(methylsulfonyl)piperidine
1-(ethylsulfonyl)imidazole
These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine lies in its specific sulfonyl substitutions, which confer distinct properties and functionalities.
Conclusion
This compound is a multifaceted compound with a wide range of applications and reactions. Its unique structure allows for diverse chemical transformations and significant utility in research and industry.
特性
IUPAC Name |
1-(1-methylimidazol-4-yl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4S2/c1-11(2)9-21(17,18)12-4-6-16(7-5-12)22(19,20)13-8-15(3)10-14-13/h8,10-12H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPRTJUADAVJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CN(C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,5-DIMETHYLPHENYL)-1-(THIOPHEN-2-YL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE](/img/structure/B2938396.png)
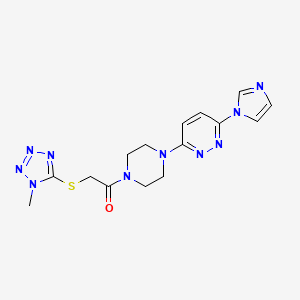
![1-[4-(5-nitro-2,3-dihydro-1H-isoindole-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2938398.png)

![2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2938400.png)
![N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2938401.png)
![1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/new.no-structure.jpg)
